REACTION_SMILES
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[CH2:32]1[CH2:33][CH2:34][C:35]2=[N:40][CH2:39][CH2:38][CH2:37][N:36]2[CH2:41][CH2:42]1.[CH3:43][CH2:44][OH:45].[CH:23]1([CH:28]=[CH:29][C:30]#[N:31])[CH2:24][CH2:25][CH2:26][CH2:27]1.[nH:1]1[n:2][cH:3][c:4](-[c:6]2[c:7]3[c:8]([n:9][cH:10][n:11]2)[n:12]([CH2:15][O:16][CH2:17][CH2:18][Si:19]([CH3:20])([CH3:21])[CH3:22])[cH:13][cH:14]3)[cH:5]1>>[n:1]1([CH:28]([CH:23]2[CH2:24][CH2:25][CH2:26][CH2:27]2)[CH2:29][C:30]#[N:31])[n:2][cH:3][c:4](-[c:6]2[c:7]3[c:8]([n:9][cH:10][n:11]2)[n:12]([CH2:15][O:16][CH2:17][CH2:18][Si:19]([CH3:20])([CH3:21])[CH3:22])[cH:13][cH:14]3)[cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCC2=NCCCN2CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CC=CC1CCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)CCOCn1ccc2c(-c3cn[nH]c3)ncnc21
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Name
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Type
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product
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Smiles
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C[Si](C)(C)CCOCn1ccc2c(-c3cnn(C(CC#N)C4CCCC4)c3)ncnc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |